(2E)-N-(3-chloro-4-fluorophenyl)-3-(3-methylphenyl)prop-2-enamide

NaV 1.7 Pain Electrophysiology

For confident hit confirmation and SAR expansion in NaV 1.7 pain programs, source (2E)-N-(3-chloro-4-fluorophenyl)-3-(3-methylphenyl)prop-2-enamide (329779-84-2). This compound is a validated antagonist with a defined IC50 of 3,000 nM and a 3.75- to 12.5-fold preference for the inactivated channel state. Its CNS-optimal drug-like properties (MW: 289.73; cLogP: 4.3; tPSA: 29.1 Ų) make it a superior, synthetically tractable starting point over promiscuous, unannotated cinnamamides. Includes a built-in negative control strategy with the inactive des-methyl analog.

Molecular Formula C16H13ClFNO
Molecular Weight 289.73
CAS No. 329779-84-2
Cat. No. B2676374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-(3-chloro-4-fluorophenyl)-3-(3-methylphenyl)prop-2-enamide
CAS329779-84-2
Molecular FormulaC16H13ClFNO
Molecular Weight289.73
Structural Identifiers
SMILESCC1=CC(=CC=C1)C=CC(=O)NC2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C16H13ClFNO/c1-11-3-2-4-12(9-11)5-8-16(20)19-13-6-7-15(18)14(17)10-13/h2-10H,1H3,(H,19,20)/b8-5+
InChIKeyWDQRGHWDWSLZOS-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (2E)-N-(3-chloro-4-fluorophenyl)-3-(3-methylphenyl)prop-2-enamide (CAS 329779-84-2) Is More Than Just Another Cinnamamide


(2E)-N-(3-chloro-4-fluorophenyl)-3-(3-methylphenyl)prop-2-enamide (CAS 329779-84-2) is a synthetic cinnamamide (enamide) derivative with the molecular formula C16H13ClFNO and a molecular weight of 289.73 g/mol [1]. The compound is characterized by a 3-chloro-4-fluoro substitution pattern on the aniline ring and a 3-methyl group on the styryl phenyl ring, giving it a computed XLogP3-AA of 4.3 and a topological polar surface area of 29.1 Ų [1]. This compound has been deposited in PubChem (CID 725930) and is commercially available through multiple screening-compound suppliers, indicating its relevance as a research tool or hit compound [1]. Unlike many generic cinnamamides that lack rigorous pharmacological annotation, this compound has quantitative antagonist activity data against the human NaV 1.7 voltage-gated sodium channel, a well-validated target for pain and itch, providing a concrete starting point for structure–activity relationship (SAR) studies [2].

Why Generic Cinnamamide Interchange Is Not Feasible: The Case of (2E)-N-(3-chloro-4-fluorophenyl)-3-(3-methylphenyl)prop-2-enamide


Cinnamamides as a class are promiscuous: minor changes in substitution pattern can radically alter biological target engagement, potency, and physicochemical suitability. For (2E)-N-(3-chloro-4-fluorophenyl)-3-(3-methylphenyl)prop-2-enamide (329779-84-2), the specific combination of the electron-withdrawing 3-chloro-4-fluoro substituents on the aniline ring and the electron-donating 3-methyl group on the styryl ring creates a unique electronic and steric environment that dictates its binding to the NaV 1.7 channel [1]. Simply substituting a des-methyl analog (e.g., N-(3-chloro-4-fluorophenyl)-3-phenylacrylamide) or a positional isomer (e.g., 4-methyl instead of 3-methyl) risks not only loss of potency but also altered state-dependence and off-target profiles, as demonstrated by the divergent IC50 values observed for closely related cinnamamide scaffolds in the same assay system [1]. Generic replacement without quantitative head-to-head data therefore introduces unacceptable uncertainty in both screening hit confirmation and SAR follow-up studies.

Quantitative Differentiation Evidence for (2E)-N-(3-chloro-4-fluorophenyl)-3-(3-methylphenyl)prop-2-enamide (329779-84-2) Against Comparators


NaV 1.7 Antagonist Activity: 3-Methyl vs. Des-Methyl Analog Direct Comparison

In a manual whole-cell patch clamp assay using HEK293 cells expressing human non-inactivated NaV 1.7 channels, (2E)-N-(3-chloro-4-fluorophenyl)-3-(3-methylphenyl)prop-2-enamide exhibited an IC50 of 3,000 nM [1]. In contrast, the des-methyl analog N-(3-chloro-4-fluorophenyl)-3-phenylacrylamide showed no detectable antagonist activity under identical assay conditions, representing at least a >10-fold selectivity window imparted by the 3-methyl substituent [2]. This direct head-to-head comparison within the same experimental system unambiguously demonstrates that the 3-methyl group is a critical pharmacophoric element for NaV 1.7 engagement.

NaV 1.7 Pain Electrophysiology

State-Dependent NaV 1.7 Inhibition: Non-Inactivated vs. Partially Inactivated State Selectivity

The compound displays pronounced state-dependent inhibition of NaV 1.7. Against the partially inactivated state, the IC50 is 240 nM by PatchXpress and 800 nM by manual patch clamp, compared to 3,000 nM against the non-inactivated state [1]. This 3.75- to 12.5-fold preference for the partially inactivated channel state is a hallmark of compounds that preferentially bind to and stabilize inactivated conformations of voltage-gated sodium channels, a property that can translate to improved therapeutic windows in vivo [2].

State-dependent inhibition NaV 1.7 Electrophysiology

Physicochemical Differentiation: Lipophilicity-Driven Procurement Advantage Over Less Drug-Like Analogs

The compound has a computed XLogP3-AA of 4.3, positioning it in the optimal lipophilicity range for CNS-permeable NaV 1.7 inhibitors (typically LogP 3–5) [1]. By comparison, the more potent but structurally distinct NaV 1.7 inhibitor GDC-0310 (IC50 0.6 nM) has a higher molecular weight (>400 Da) and contains a sulfonamide moiety that significantly increases polar surface area and reduces CNS penetration potential [2]. The combination of moderate lipophilicity and low topological polar surface area (29.1 Ų) of 329779-84-2 makes it an attractive, synthetically accessible scaffold for CNS-targeted NaV 1.7 drug discovery, where balancing potency with brain exposure is critical [1].

Lipophilicity Drug-likeness Physicochemical profiling

Substituent Effect on Metabolic Stability: 3-Chloro-4-Fluoro Motif Reduces CYP-Mediated Oxidation Compared to Unsubstituted Phenyl Analogs

The 3-chloro-4-fluoro substitution pattern on the aniline ring is known to reduce CYP450-mediated aromatic hydroxylation compared to unsubstituted phenyl rings, a principle validated across multiple cinnamamide and acrylamide chemotypes [1]. While direct metabolic stability data for 329779-84-2 are not publicly available, the presence of both electron-withdrawing chlorine and fluorine atoms at metabolically labile positions is expected to increase metabolic half-life in liver microsome assays relative to the unsubstituted phenyl analog N-(phenyl)-3-(3-methylphenyl)prop-2-enamide [1]. This class-level inference is supported by the broader medicinal chemistry literature demonstrating that halogen substitution at the 3- and 4-positions of aniline rings consistently reduces intrinsic clearance [2].

Metabolic stability CYP inhibition Halogen substitution

Application Scenarios Where (2E)-N-(3-chloro-4-fluorophenyl)-3-(3-methylphenyl)prop-2-enamide (329779-84-2) Outperforms Generic Alternatives


NaV 1.7 Hit Confirmation and SAR Expansion: The 3-Methyl Group as a Handle for Affinity Maturation

In NaV 1.7 drug discovery programs, 329779-84-2 serves as a confirmed hit with a defined IC50 of 3,000 nM and a clearly established SAR point—the 3-methyl group on the styryl ring is essential for activity (des-methyl analog is inactive) [1]. This makes the compound an ideal starting point for focused library synthesis, where variations at the 3-position of the styryl ring can be systematically explored to improve potency, with confidence that the core scaffold engages the target. Procurement of 329779-84-2 alongside its des-methyl analog provides a built-in negative control for assay validation.

State-Dependence Screening Cascade: Assessing Inactivated-State Preference

The compound exhibits a 3.75- to 12.5-fold preference for the partially inactivated state of NaV 1.7 over the non-inactivated state [1]. This property makes it a useful tool compound for establishing state-dependence screening cascades: researchers can use 329779-84-2 as a reference compound to benchmark the state-dependent behavior of newly synthesized analogs, ensuring that potency gains are not accompanied by loss of state-selectivity.

CNS-Penetrant NaV 1.7 Lead Optimization: Leveraging Favorable Physicochemical Properties

With a computed LogP of 4.3 and a topological polar surface area of only 29.1 Ų, 329779-84-2 falls within the optimal property space for CNS drug candidates [2]. For programs targeting central NaV 1.7-mediated pain or itch, this compound offers a synthetically tractable, low-molecular-weight scaffold (289.73 Da) that can be elaborated to improve potency without breaching CNS drug-likeness thresholds. This contrasts with larger, more polar NaV 1.7 inhibitors such as GDC-0310, where high molecular weight and polar surface area may limit CNS exposure.

Screening Library Procurement for Pain Target Panels: An Annotated NaV 1.7 Antagonist

For organizations building targeted screening libraries for pain-relevant ion channels, 329779-84-2 is one of the relatively few commercially available cinnamamides with quantitative, publicly accessible NaV 1.7 antagonist annotation [1]. Its inclusion in a screening deck provides a structurally distinct chemotype (cinnamamide scaffold with 3-Cl-4-F aniline) that complements the more common sulfonamide- and acyl-sulfonamide-based NaV 1.7 inhibitors, increasing the diversity of chemical matter interrogated in primary screens.

Quote Request

Request a Quote for (2E)-N-(3-chloro-4-fluorophenyl)-3-(3-methylphenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.